4-(5-Methyl-1H-pyrazol-1-YL)benzenamine
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Overview
Description
4-(5-Methyl-1H-pyrazol-1-YL)benzenamine is an organic compound with the molecular formula C10H11N3. It consists of a pyrazole ring substituted with a methyl group at the 5-position and an aniline group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine typically involves the reaction of 4-bromoaniline with 5-methyl-1H-pyrazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1H-pyrazol-1-YL)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Methyl-1H-pyrazol-1-YL)benzenamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antileishmanial and antimalarial activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound binds to the active site of the enzyme LmPTR1, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that disrupt the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methyl-1H-pyrazol-3-YL)benzenamine
- 4-(5-Methyl-1H-pyrazol-4-YL)benzenamine
- 4-(5-Methyl-1H-pyrazol-5-YL)benzenamine
Uniqueness
4-(5-Methyl-1H-pyrazol-1-YL)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methyl group and the aniline moiety significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(5-methylpyrazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-7-12-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJSLRBWGWOLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374814-14-9 |
Source
|
Record name | 4-(5-methyl-1H-pyrazol-1-yl)benzenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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